Boc-4-(2-氨基苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

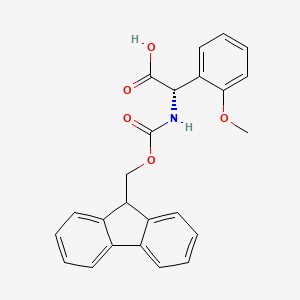

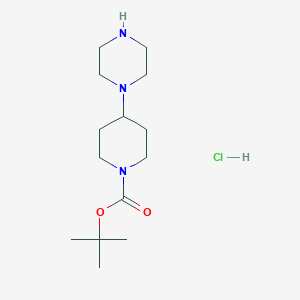

Boc-4-(2-aminophenyl)butanoic acid is a derivative of butanoic acid with a Boc-protected amino group on the phenyl ring. This compound is relevant in the synthesis of various peptides and pharmaceutical compounds due to its protected amino functionality, which allows for selective reactions in complex synthetic pathways.

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality during the synthetic process. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a related compound, includes a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another example is the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH, which is achieved in over 40% overall yield and can be incorporated into peptides using standard Fmoc chemistry . These methods highlight the versatility of Boc-protected amino acids in peptide synthesis.

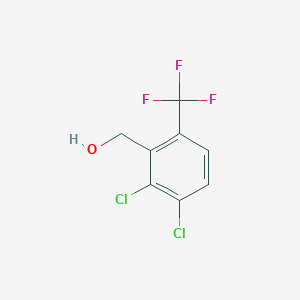

Molecular Structure Analysis

The molecular structure of Boc-4-(2-aminophenyl)butanoic acid is characterized by the presence of the Boc group, which is a tert-butyloxycarbonyl moiety, used to protect the amino group during chemical synthesis. The Boc group is stable under a variety of conditions but can be removed under acidic conditions when the protected amino group is needed for further reactions .

Chemical Reactions Analysis

Boc-protected amino acids are used in peptide synthesis due to their ability to undergo selective reactions. The Boc group prevents unwanted side reactions at the amino site during the coupling of amino acid residues. For example, the Boc group can be used in the synthesis of neoglycopeptides, where it allows for the chemoselective reaction of reducing sugars with peptides . Additionally, Boc-protected amino acids can be involved in dehydrative amidation reactions catalyzed by boronic acids, as seen in the synthesis of α-dipeptides .

Physical and Chemical Properties Analysis

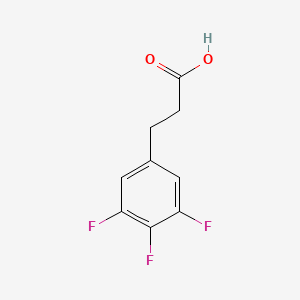

The physical and chemical properties of Boc-protected amino acids, such as solubility, are crucial for their practical application in synthesis. The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a compound similar to Boc-4-(2-aminophenyl)butanoic acid, has been measured in various solvents, showing that solubility increases with temperature. Thermodynamic models, such as the modified Apelblat equation, have been used to accurately correlate the solubility data . These properties are essential for the optimization of reaction conditions in the synthesis of peptides and other related compounds.

科学研究应用

核磁共振研究和肽化学

Boc-4-(2-氨基苯基)丁酸及其衍生物用于核磁共振 (NMR) 研究和肽化学领域。这些化合物,尤其是 Boc 保护的氨基酸,在促进肽中的不同结构构象中起着重要作用。例如,发现特定的 Boc 保护的羟脯氨酸衍生物可促进模型肽中的聚脯氨酸螺旋构象,通过 19F NMR 提高检测灵敏度。这些特性使这些化合物在药学化学中和作为科学研究中的探针具有价值 (Tressler & Zondlo, 2014).

溶解度和热力学研究

Boc-(R)-3-氨基-4-(2, 4, 5-三氟苯基)丁酸在各种溶剂中的溶解度已得到广泛研究。了解这些化合物在不同溶剂中的溶解度和热力学性质对于它们在化学合成和药物制剂中的应用至关重要。例如,发现该化合物的溶解度随甲醇、乙醇等溶剂中的温度升高而增加,为其在化学过程中的应用提供了重要数据 (Fan 等,2016).

合成中的氨基保护

Boc-4-(2-氨基苯基)丁酸衍生物经常用作复杂分子合成中的保护基团。氨基的保护和脱保护是头孢菌素等药物合成的关键步骤。比较不同氨基保护剂的研究突出了 Boc(二叔丁基碳酸二酯)的功效,因为它具有更高的收率和在特定条件下去除保护基团的可行性 (Zhao, Wang, & Liu, 2014).

对映异构体和 N-保护衍生物的合成

氨基酸的对映异构体和 N-保护衍生物的合成,包括与 Boc-4-(2-氨基苯基)丁酸相关的那些,是另一个重要的研究领域。制造对映体纯化合物的 ability 对药物和其他生物活性分子的开发至关重要。已经开发了使用脂肪酶等催化剂的对映选择性合成方法,以获得纯形式的这些化合物 (Solymár, Kanerva, & Fülöp, 2004).

无催化剂化学选择性 N-叔丁氧羰基化

与 Boc-4-(2-氨基苯基)丁酸相关的胺的化学选择性 N-叔丁氧羰基化对于合成 N-保护的胺至关重要。这种反应在水中的无催化剂方法以其选择性和所得 N-叔丁氧羰基衍生物的纯度而著称。该方法避免了形成不需要的副产物,并且适用于一系列化合物,包括手性胺和 β-氨基醇 (Chankeshwara & Chakraborti, 2006).

安全和危害

属性

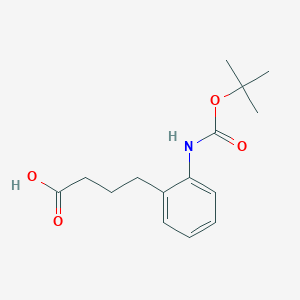

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUBKGRYPOKYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-(2-aminophenyl)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。